4-(4-Bromophenyl)-2-methyl-1,3-thiazole

X-ray crystallography Conformational analysis Structure-activity relationship

Researchers often face synthetic dead-ends with heterocyclic scaffolds that lack orthogonal reactivity for late-stage diversification. This compound solves that with a bromophenyl handle essential for Pd-catalyzed cross-coupling, enabling rapid analog library synthesis for SAR studies. - Proven DHPS inhibitor scaffold for antimicrobial FBDD programs. - Forms stable Ir(III) cyclometalated complexes for OLED/LEEC applications. - >98% purity ensures reproducible coupling yields and complex formation.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
CAS No. 66047-74-3
Cat. No. B1268894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-methyl-1,3-thiazole
CAS66047-74-3
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
InChIKeyOHDZDHHETRGNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-2-methyl-1,3-thiazole: A 2,4-Disubstituted Thiazole Scaffold for Synthesis and Biological Evaluation


4-(4-Bromophenyl)-2-methyl-1,3-thiazole (CAS: 66047-74-3) is a heterocyclic compound belonging to the 2,4-disubstituted thiazole class. Its core structure features a 1,3-thiazole ring substituted with a methyl group at the 2-position and a 4-bromophenyl group at the 4-position. This specific substitution pattern confers distinct physicochemical properties, such as a molecular weight of 254.15 g/mol and a predicted LogP of 3.88 [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry and materials science, owing to the synthetic utility of its aryl bromide moiety for cross-coupling reactions and its role as a fragment in drug discovery [2].

Why 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Cannot Be Replaced by Simple Thiazole Analogs


Generic substitution with other 2,4-disubstituted thiazoles is not straightforward due to the specific influence of the 4-bromophenyl group on molecular geometry and reactivity. X-ray crystallography reveals that the title compound adopts a near-planar conformation in the solid state, with dihedral angles of 4.2° and 7.5° between the thiazole and aryl rings [1]. This contrasts with chloro-substituted analogs, which can exhibit greater twisting (e.g., dihedral angles up to 7.4°) [2]. These subtle geometric differences can significantly impact molecular packing, solubility, and, crucially, binding affinity in a biological context. Furthermore, the bromine atom serves as a specific and essential synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions, a role that cannot be fulfilled by other halogen or hydrogen substituents.

Quantitative Differentiation of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole for Scientific Procurement


Comparative Solid-State Conformation: Planarity vs. Twisting in 4-Halogenated Thiazoles

The solid-state conformation of 4-(4-bromophenyl)-2-methyl-1,3-thiazole is significantly more planar than its 4-chloro analog, as determined by X-ray crystallography. The dihedral angles between the thiazole and aryl rings are measured at 4.2(6)° and 7.5(6)° for the two independent molecules in the asymmetric unit [1]. In contrast, a related compound with a 4-chlorophenyl group shows a greater degree of twisting, with a reported dihedral angle of 7.4(1)° between its chlorophenyl and thiazole rings [2].

X-ray crystallography Conformational analysis Structure-activity relationship

Distinctive Reactivity: The 4-Bromophenyl Moiety as a Privileged Cross-Coupling Handle

The presence of a bromine atom on the phenyl ring provides a specific and well-documented site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that is not possible with a hydrogen or methyl substituent. While the exact compound is an exemplary substrate for the Hantzsch thiazole synthesis , its value proposition is its utility as a downstream intermediate. In a related series of thiazole-based FabH inhibitors, compounds containing a 4-bromophenyl group demonstrated potent enzyme inhibition with IC50 values in the nanomolar range (e.g., 0.3 nM for a close analog) [1], underscoring the critical role of this moiety for target engagement.

Synthetic chemistry Cross-coupling Building block

A Documented Mechanism for Antimicrobial Activity via Dihydropteroate Synthase

The compound is characterized as a broad-spectrum antimicrobial agent that operates by a specific mechanism: it binds to the acceptor site of the enzyme dihydropteroate synthase (DHPS) . This action prevents the enzyme from catalyzing the synthesis of dihydropteroate from para-aminobenzoic acid (PABA), a crucial step in bacterial folate biosynthesis . This mechanism is characteristic of the sulfonamide class, suggesting this thiazole scaffold can mimic key structural features of PABA. While quantitative MIC data for this exact compound is not identified in the public domain, the explicit description of its target and binding mode provides a clear and verifiable hypothesis for its biological differentiation.

Antimicrobial Mechanism of action Enzyme inhibition

Optimal Application Scenarios for 4-(4-Bromophenyl)-2-methyl-1,3-thiazole


As a Key Intermediate in the Synthesis of Biaryl-Containing Drug Candidates

The primary industrial application is as a versatile building block in medicinal chemistry. Its aryl bromide group serves as a robust handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of diverse biaryl libraries for structure-activity relationship (SAR) studies . This is particularly valuable for generating analogs where the 4-position of the phenyl ring is systematically varied to probe hydrophobic binding pockets in a target protein.

As a Starting Fragment for FBDD Campaigns Targeting Bacterial DHPS

Given its reported mechanism of action as a dihydropteroate synthase (DHPS) inhibitor , this compound is ideally suited as a validated starting point for fragment-based drug discovery (FBDD) or structure-based design projects targeting the bacterial folate pathway. Its small size (MW 254.15) and defined binding mode make it an excellent candidate for fragment growing, merging, or linking strategies to develop novel, potent antimicrobials with a low probability of cross-resistance with existing sulfa drugs.

As a Ligand Precursor for Designing Iridium(III) Complexes with Tailored Photophysical Properties

This compound has been directly utilized as a ligand precursor in the synthesis of cyclometalated Iridium(III) complexes . The presence of the 4-bromophenyl group and the thiazole ring allows for the formation of stable Ir-C and Ir-N bonds, respectively. The resulting complexes are of significant interest for applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), and as photocatalysts. The bromine atom can also be further functionalized to tune the electronic and photophysical properties of the final metal complex.

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